molecular formula C11H12O5 B14101941 3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B14101941
M. Wt: 224.21 g/mol
InChI Key: NDGIDRFOPAADDX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-hydroxycinnamic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid derivative. It is found in various plants, including oil seeds, berries, spices, vegetables, and cereals. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation and hydrolysis. Another method includes the photoisomerization of commercial E-cinnamic acid to obtain a mixture of E- and Z-isomers, which can then be separated .

Industrial Production Methods: Industrial production of 3,4-Dimethoxy-5-hydroxycinnamic acid often involves the extraction from natural sources such as rye and other cereals. The extraction process includes steps like roasting, grinding, and solvent extraction .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-hydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-hydroxycinnamic acid involves several pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-5-hydroxycinnamic acid stands out due to its dual methoxy groups, which enhance its antioxidant capacity and make it a more effective matrix in MALDI-MS compared to other hydroxycinnamic acids .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14)

InChI Key

NDGIDRFOPAADDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C=CC(=O)O

Origin of Product

United States

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